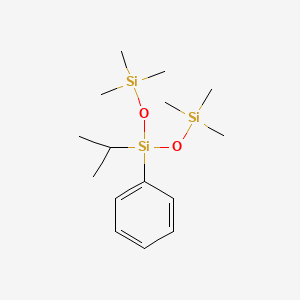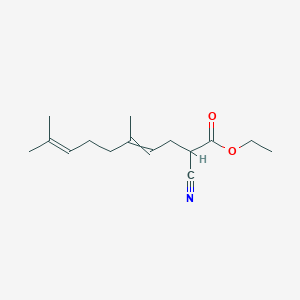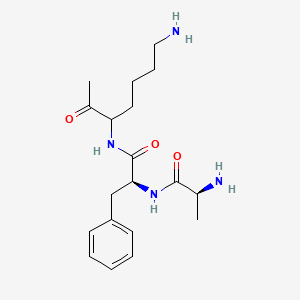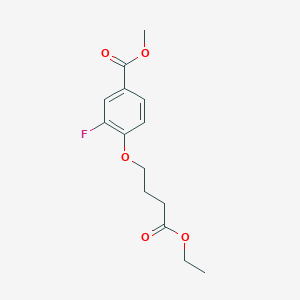
Cobalt--ruthenium (9/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–ruthenium (9/1) is a bimetallic compound composed of cobalt and ruthenium in a 9:1 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and energy production. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (9/1) can be synthesized using several methods, including incipient wetness co-impregnation, successive reduction, and hybrid reduction–impregnation. In the incipient wetness co-impregnation method, cobalt and ruthenium precursors are impregnated onto a support material, such as γ-Al2O3, followed by drying and calcination . The successive reduction method involves the sequential reduction of cobalt and ruthenium precursors, while the hybrid reduction–impregnation method combines both reduction and impregnation steps to achieve a more uniform distribution of the metals .
Industrial Production Methods
In industrial settings, the production of cobalt–ruthenium (9/1) often involves large-scale impregnation techniques, where cobalt and ruthenium salts are dissolved in a solvent and then impregnated onto a support material. The impregnated material is then subjected to drying, calcination, and reduction processes to obtain the final bimetallic compound. The choice of support material, reaction conditions, and reduction methods can significantly influence the properties and performance of the resulting compound.
化学反应分析
Types of Reactions
Cobalt–ruthenium (9/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic and catalytic properties of the cobalt and ruthenium components.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt–ruthenium (9/1) include hydrogen, carbon monoxide, and various organic substrates. Reaction conditions such as temperature, pressure, and the presence of a catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving cobalt–ruthenium (9/1) depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the compound can facilitate the conversion of carbon monoxide to liquid hydrocarbons . In oxidation reactions, it can promote the formation of oxygenated products.
科学研究应用
Cobalt–ruthenium (9/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation, oxidation, and Fischer–Tropsch synthesis
Energy Production: It is employed in the production of hydrogen through water electrolysis and in fuel cells.
Materials Science: The compound is used in the synthesis of advanced materials, such as nanocubes and nanoalloys, which have applications in electronics and photonics.
Biology and Medicine: Cobalt–ruthenium (9/1) is being explored for its potential antimicrobial and anticancer properties.
作用机制
The mechanism of action of cobalt–ruthenium (9/1) involves its ability to facilitate electron transfer and promote various chemical reactions. The cobalt component provides active sites for adsorption and activation of reactants, while the ruthenium component enhances the overall catalytic activity by improving electron transfer efficiency . This synergistic effect allows the compound to effectively catalyze a wide range of reactions, including hydrogenation, oxidation, and carbon-carbon coupling .
相似化合物的比较
Cobalt–ruthenium (9/1) can be compared with other bimetallic compounds, such as cobalt–platinum and ruthenium–platinum. While cobalt–platinum and ruthenium–platinum compounds also exhibit excellent catalytic properties, cobalt–ruthenium (9/1) offers a more cost-effective alternative due to the lower cost of cobalt compared to platinum . Additionally, the unique combination of cobalt and ruthenium provides distinct electronic and catalytic properties that can be advantageous in specific applications.
List of Similar Compounds
- Cobalt–platinum
- Ruthenium–platinum
- Cobalt–nickel
- Ruthenium–iridium
属性
CAS 编号 |
823185-82-6 |
|---|---|
分子式 |
Co9Ru |
分子量 |
631.5 g/mol |
IUPAC 名称 |
cobalt;ruthenium |
InChI |
InChI=1S/9Co.Ru |
InChI 键 |
UIIBLYUVRCJYMA-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)

![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
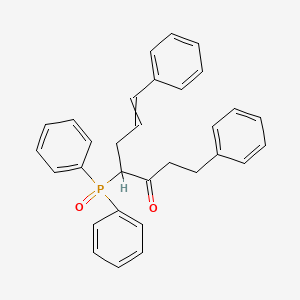

![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
